molecular formula C13H19Cl2NO B1424637 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride CAS No. 1220036-59-8

4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride

Cat. No. B1424637
CAS RN: 1220036-59-8
M. Wt: 276.2 g/mol
InChI Key: ZKOIHYUCGDYMHG-UHFFFAOYSA-N
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Description

“4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride” is a chemical compound . It is a white to pale yellow powder . The IUPAC name for this compound is "4-(4-chlorophenoxy)piperidine hydrochloride" .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More advanced investigation has been accomplished for the substituted piperidine derivatives to develop superior molecules .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14ClNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a white to pale yellow powder . It should be stored at 0-8°C . The molecular weight of the compound is 248.15 .

Scientific Research Applications

1. Metabolic Activity Research

4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride has been studied for its metabolic activity. In research conducted on obese rats, a compound structurally related to this compound, namely 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed reduced food intake and weight gain in obese rats upon chronic administration. This indicates potential applications in studying metabolic processes and obesity treatments (Massicot, Steiner, & Godfroid, 1985).

2. Neuropsychopharmacology and Toxicity

Another study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, A, a compound similar to this compound, investigated its effects on feeding behavior, indicating potential applications in neuropsychopharmacology. The study highlighted the compound's low toxicity and lack of psychotropic activity, impacting the satiety center and reducing obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

3. Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds structurally related to this compound, such as 4-Piperidinecarboxylic acid hydrochloride, have been characterized. These studies involve single crystal X-ray diffraction, spectroscopic data analysis, and structural determinations, essential for understanding the compound's physicochemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

4. Potential Anticancer Applications

Research on compounds structurally similar to this compound, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, reveals novel classes of cytotoxic agents. These compounds have shown significant cytotoxicity toward various cancer cells, suggesting potential anticancer applications (Dimmock et al., 1998).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The future directions for “4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride” and similar compounds could involve further exploration of their synthesis and potential applications . Piperidine derivatives have been studied for their potential as analgesics , indicating a possible direction for future research.

properties

IUPAC Name

4-(4-chloro-3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-9-12(3-4-13(10)14)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOIHYUCGDYMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220036-59-8
Record name Piperidine, 4-(4-chloro-3-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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